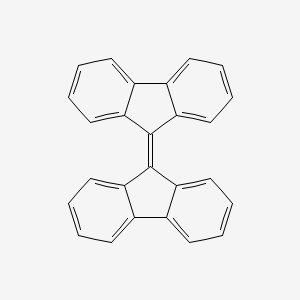

9,9'-Bifluorenylidene

概要

説明

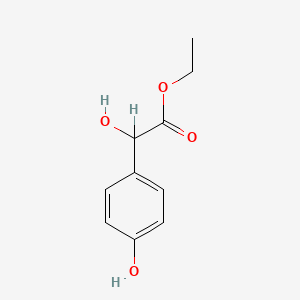

9,9’-Bifluorenylidene is an organic compound with the chemical formula C26H14 . It appears as a yellow crystalline or powdered solid . It has good optical and electrical properties, making it widely used in the field of optoelectronic devices . It can serve as a photosensitizer in organic photovoltaic cells (OPVs) .

Synthesis Analysis

An efficient synthesis method for a new ladder-type conjugated molecule, π-bridged 9,9’-bifluorenylidene dimer (BBF), has been described . This involves the reductive dimerization of 4,5-dibromofluorenone with triethyl phosphite, followed by Suzuki–Miyaura cross-coupling to afford arylated derivatives .Chemical Reactions Analysis

Theoretical calculations, absorption spectroscopy, electrochemistry, and fluorescence quenching experiments have been employed to reveal that a ladder-type connection of BBF has all 9,9’-bifluorenylidene subunits contributing to its frontier orbitals, with good electron acceptability .Physical And Chemical Properties Analysis

The introduction of the strong electron-withdrawing cyanopyridinone groups as the capping groups can improve the intramolecular charge transfer (ICT) and thus broaden the absorption spectra of the molecules . By changing the connection points of the capping groups in the 9,9’-bifluorenylidene core, the photophysical and electrochemical properties of the compounds can be easily adjusted .科学的研究の応用

9,9’-Bifluorenylidene: A Comprehensive Analysis of Scientific Research Applications

Hole-Transporting Materials for Photovoltaics: 9,9’-Bifluorenylidene derivatives have been designed to study the impact of alkyl chain length on selected physical properties. These compounds exhibit high thermal stability and decompose at temperatures ranging from 388–400°C, making them potential novel hole-transporting materials for photovoltaic applications .

Ladder-Type Conjugated Molecules: A new ladder-type conjugated molecule, π-bridged 9,9′-bifluorenylidene dimer (BBF), has been synthesized. Theoretical calculations, absorption spectroscopy, electrochemistry, and fluorescence quenching experiments reveal that this ladder-type connection could be significant for various electronic applications .

Organic Photovoltaics and Singlet Fission: Derivatives of 9,9′-Bifluorenylidene are expected to exhibit singlet fission (SF) character in organic photovoltaics (OPVs). Controlling the excited-state energy levels of these derivatives can be crucial for enhancing the efficiency of OPVs .

Small Molecule Acceptors in Photovoltaics: Research into the molecular conformations, steric configurations, and repeating unit numbers of 9,9′-bifluorenylidene-based small molecule acceptors can provide systematic insights into their photovoltaic properties .

Bay-Functionalized Derivatives: The effect of substitution at the bay-region of 9,9′-bifluorenylidene on its optical and electrochemical properties has been explored. X-ray diffraction analysis shows that bulky bay-substituents can twist the overall structure, influencing the compound’s properties .

作用機序

Target of Action

The primary target of 9,9’-Bifluorenylidene is the electron acceptor in organic photovoltaics (OPVs) . The compound’s molecular geometry and spatial state are key factors that determine its photoelectric properties .

Mode of Action

9,9’-Bifluorenylidene interacts with its targets through its conformational structure and steric configuration . The compound’s linear structure of the 4-unit molecule shows a large open circuit voltage (VOC), easy exciton dissociation, and matching energy levels and absorption spectra with the donor .

Biochemical Pathways

The compound affects the photoelectric properties of devices in OPVs . It influences the open circuit voltage (VOC) and key parameters closely relevant to the short-circuit current density (JSC), including the absorption spectrum, electron-hole correlation, driving force, and interface charge separation (kinter-CS) and recombination rate (kinter-CR) .

Pharmacokinetics

The compound’s ladder-type connection contributes to its frontier orbitals, indicating good electron acceptability .

Result of Action

The action of 9,9’-Bifluorenylidene results in large VOC , easy exciton dissociation , matching energy levels and absorption spectra with the donor, and large kinter-CS and small kinter-CR at the donor/acceptor interface . These properties make it an effective electron acceptor in OPVs .

Action Environment

The action, efficacy, and stability of 9,9’-Bifluorenylidene are influenced by its molecular geometry and spatial state . Systematic screening of these factors is an effective strategy for designing high-performance non-fullerene small molecule acceptors .

Safety and Hazards

According to the safety data sheet, one should avoid breathing mist, gas, or vapors and avoid contact with skin and eyes when handling 9,9’-Bifluorenylidene . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The synthesis of ladder-type 9,9’-bifluorenylidene-based conjugated polymer via tandem Suzuki polymerization/Heck cyclization reaction in one-pot represents a new direction in the field . The successes of the synthesized small molecule and polymer compounds indicate that the Pd-catalyzed tandem reaction may be an effective strategy for improving extended π-conjugated materials .

特性

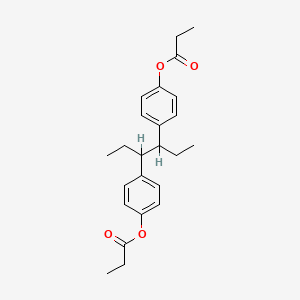

IUPAC Name |

9-fluoren-9-ylidenefluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMYRXGXUBZAIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C5=CC=CC=C5C6=CC=CC=C64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225567 | |

| Record name | 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9'-Bifluorenylidene | |

CAS RN |

746-47-4 | |

| Record name | 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000746474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,9'-Bifluorenylidene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,9'-Bifluorenylidene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 9,9'-bifluorenylidene is C26H16, and its molecular weight is 332.40 g/mol.

ANone: Several spectroscopic techniques have been used to characterize 9,9'-bifluorenylidene, including:

- UV-Vis Spectroscopy: Reveals characteristic absorption bands, with notable bathochromic shifts observed in highly chlorinated derivatives attributed to bond bending and molecular warping. []

- Resonance Raman Spectroscopy: Provides information about the vibronic structure of the lowest electronic excited state. Differences in spectra between solid and solution states suggest varying Franck-Condon overlap integrals. []

- NMR Spectroscopy:

- 1H NMR is used to determine isomer ratios, study conformational changes, and quantify London dispersion interactions in substituted derivatives. [, , ]

- 13C NMR aids in structural elucidation. []

- 19F NMR, in conjunction with computational studies, is used to investigate spin-spin interactions across the "cove" in fluorinated derivatives. []

- ESR Spectroscopy: Confirms the singlet ground state of highly twisted, chlorinated derivatives. []

A: 9,9'-bifluorenylidene exists primarily in a twisted conformation due to steric hindrance between the two fluorene units. [, ]

A: Yes, 9,9'-bifluorenylidene can exist as Z and E isomers, with the Z isomer often favored due to attractive London dispersion interactions between the substituents. [, ] The isomerization process can be influenced by factors like substituent size, solvent polarity, and temperature.

A: Substituents, especially at the 1,1'-positions, can significantly impact the twisting angle of the central C=C bond. Bulky substituents can lead to a more twisted conformation. [] The nature of the substituent also affects the Z/E isomer equilibrium, with bulky and rigid groups sometimes favoring the E isomer due to increased Pauli repulsion in the Z form. []

ANone: 9,9'-bifluorenylidene derivatives have shown promise in various applications, including:

- Organic Photovoltaic Cells (OPVs): 9,9'-bifluorenylidene can act as an electron acceptor in OPVs, particularly when paired with donor materials like P3HT. [, , , ] Modifications to the 9,9'-bifluorenylidene core with electron-withdrawing groups can further enhance its electron-accepting ability. [, , , ]

- Hole Transporting Materials: Derivatives with amine substituents, like KR216, have been successfully incorporated as hole transporting materials in perovskite solar cells, achieving promising power conversion efficiencies. []

- Molecular Switches: The ultrafast photokinetic properties and the presence of a long-lived dark state suggest potential applications as molecular switches. []

- Columnar Liquid Crystals: Derivatives with long alkoxy chains at peripheral positions can form hexagonal columnar liquid crystalline mesophases, exhibiting ambipolar carrier transport properties. []

ANone: Various synthetic approaches have been developed for 9,9'-bifluorenylidene derivatives, including:

- Reductive Dimerization: 9,9'-Bifluorenylidene can be synthesized via the reductive dimerization of fluorenone using triethyl phosphite. []

- Pd-Catalyzed Reactions:

- Michael Addition: Fluorene derivatives can undergo Michael addition to 9,9'-bifluorenylidene, leading to the formation of tribiphenylenepropanes and other oligomers. [, , ]

ANone: 9,9'-bifluorenylidene can participate in various reactions, including:

- Photochemical reactions: 9,9'-bifluorenylidene undergoes photo-oxidation to yield 9-fluorenone and other products. []

- Skeletal rearrangements: Under Scholl reaction conditions, twisted polycyclic aromatic hydrocarbons containing 9,9'-bifluorenylidene units can undergo skeletal rearrangements to form larger polycyclic aromatic hydrocarbons. []

ANone: Computational methods have been employed to:

- Investigate conformational preferences: Calculations have confirmed the twisted conformation as the most stable form of 9,9'-bifluorenylidene. []

- Study the E→Z isomerization: Calculations have shed light on the mechanism of E→Z isomerization, identifying the 90°-twisted structure as the transition state. []

- Analyze electronic structure: DFT calculations have been used to investigate the impact of substituents on the HOMO and LUMO levels of 9,9'-bifluorenylidene derivatives. [, , ]

- Quantify London dispersion interactions: Computational methods have been used to understand the contribution of London dispersion forces to the conformational preferences of substituted derivatives. []

A: Yes, some donor-type 9,9'-bifluorenylidene derivatives have shown evidence of singlet fission in OPV devices, as indicated by the magnetic field dependence of photocurrent. []

A: The twisting angle of the central C=C bond significantly influences the electronic structure, impacting the HOMO-LUMO gap and consequently, the optoelectronic properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。